molecular formula C7H12O2 B097046 5-Heptenoic acid CAS No. 18776-90-4

5-Heptenoic acid

Cat. No. B097046
CAS RN: 18776-90-4
M. Wt: 128.17 g/mol
InChI Key: KPSZWAJWFMFMFF-NSCUHMNNSA-N
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Description

5-Heptenoic acid is a compound that is part of a broader class of organic substances with potential applications in various fields, including pharmaceuticals and materials science. While the provided papers do not directly discuss 5-heptenoic acid, they do provide insights into structurally related compounds and their synthesis, properties, and applications, which can be informative for understanding 5-heptenoic acid.

Synthesis Analysis

The synthesis of compounds related to 5-heptenoic acid involves the creation of molecules with specific functional groups that impart desired properties. For instance, the synthesis of 2-acetamido-5-oxo-6-heptenoic acid involves introducing an α-acetylamino group and a terminal methyleneketo group, which have been shown to exhibit antitumor activity . Similarly, the synthesis of 3,5-dihydroxy-7-(N-imidazolyl)-6-heptenoates, a class of potent HMG-CoA reductase inhibitors, demonstrates the importance of specific substituents for biological activity .

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-heptenoic acid plays a crucial role in their function. For example, the noncoplanarity of the heptenoate C-C double bond with the imidazole ring in 3,5-dihydroxy-7-(N-imidazolyl)-6-heptenoates contributes to their high acid stability and is a key factor in their inhibitory activity against HMG-CoA reductase . This suggests that the molecular geometry of 5-heptenoic acid derivatives could be critical for their chemical behavior and potential applications.

Chemical Reactions Analysis

The chemical reactivity of molecules similar to 5-heptenoic acid is diverse. The synthesis and epoxidation of 5-(2-aminoethyl)bicyclo[2.2.1]hept-2-ene derivatives show that these compounds can undergo reactions with peroxyphthalic acid to form epoxy derivatives without heterocyclization . Additionally, the cyclization of 5-hexynoic acid to 3-alkoxy-2-cyclohexenones demonstrates the ability of these molecules to form cyclic structures under specific conditions . These reactions are indicative of the potential transformations that 5-heptenoic acid and its derivatives might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 5-heptenoic acid are influenced by their molecular structures. For instance, the antitumor activity of methyl esters of α-acetylamino acids is significant, whereas the free N-acetyl acid does not show such activity, indicating the importance of esterification in modulating biological properties . The isomerization of 5-methylenebicyclo[2.2.1]hept-2-ene cation studied by 13C NMR spectroscopy highlights the dynamic behavior of these molecules under the influence of protonic acids, which could be relevant for understanding the reactivity of 5-heptenoic acid .

Scientific Research Applications

  • Pharmacological Review and Biological Effects : Chlorogenic Acid (CGA), which is a key isomer of caffeoylquinic acid isomers like 5-CQA, has been extensively studied for its wide range of therapeutic roles. These include antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and antimicrobial properties. CGA is also noted for its ability to modulate lipid metabolism and glucose in metabolic-related disorders, potentially aiding in the treatment of diseases such as hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

  • Role in Metabolic Syndrome and as a Food Additive : Another significant area of application is CGA's role in the treatment of metabolic syndrome, encompassing anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its antimicrobial properties are particularly valuable for the food industry, where it is used as a natural preservative in food products (Jesús Santana-Gálvez et al., 2017).

  • Bioavailability and Beneficial Properties : Research also focuses on the bioavailability of CGA, its dietary sources, processing effects, and health beneficial effects, including neuroprotective, cardiovascular protective, and anticarcinogenic effects. This makes it an important candidate for dietary supplements and functional foods (Huijie Lu et al., 2020).

  • Antitumor Effects : A study demonstrated that 5-Aminolevulinic Acid (5-ALA) induces ferroptosis in esophageal squamous cell carcinoma and exhibits significant antitumor effects. This positions 5-ALA as a promising therapeutic agent in cancer treatment (Yuji Shishido et al., 2020).

  • Activation by 5-Lipoxygenase Metabolites : A study focusing on 5-hydroxyeicosatetraenoic acid (5-HETE) and 5-hydroxyeicosapentaenoic acid (5-HEPE), which are major metabolites produced by 5-lipoxygenase from arachidonic acid, revealed their role in activating Nrf2 in human umbilical vein endothelial cells. This has implications for understanding the effects of these metabolites on endothelial cells and potentially arteriosclerotic lesions (Nozomi Nagahora et al., 2017).

  • Therapeutic and Industrial Importance : Additionally, other phenolic compounds like Syringic Acid (SA) have been studied for their wide range of therapeutic applications in the prevention of various diseases and possess antioxidant, antimicrobial, and neuroprotective activities. SA's industrial applications in bioremediation and catalysis also highlight its versatility (Cheemanapalli Srinivasulu et al., 2018).

  • Tryptophan Metabolism : Research on amino acids like Tryptophan (Trp) has shown its essential role in generating important signaling molecules, influencing physiological effects such as sleep, mood, appetite, gastric motility, and inflammation. The interaction between host and microbial metabolism of Trp also indicates its significance as an intra-kingdom signaling molecule (Heather M. Grifka-Walk et al., 2021).

Safety And Hazards

5-Heptenoic acid is classified as a skin corrosive and eye irritant . It may cause respiratory irritation . It is harmful if inhaled and may be harmful to aquatic life . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(E)-hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h2-3H,4-6H2,1H3,(H,8,9)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSZWAJWFMFMFF-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Heptenoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,030
Citations
HL Goering, SJ Cristol, K Dittmer - Journal of the American …, 1948 - ACS Publications
… The synthesis and properties of this analog, 2-amino-5heptenoic acid (VII), are … The 2-amino-5-heptenoic acid inhibited the growth of one strain of Escherichia coli, but had no effect on …
Number of citations: 29 pubs.acs.org
J Guo, M Linetsky, AO Yu, L Zhang… - Chemical research in …, 2016 - ACS Publications
Oxidative stress and angiogenesis have been implicated not only in normal phenomena such as tissue healing and remodeling but also in many pathological processes. However, the …
Number of citations: 12 pubs.acs.org
H Wang, M Linetsky, J Guo, J Choi… - Chemical research in …, 2015 - ACS Publications
2-(ω-Carboxyethyl)pyrrole (CEP) derivatives of proteins were previously shown to have significant pathological and physiological relevance to age-related macular degeneration, …
Number of citations: 23 pubs.acs.org
M Linetsky, J Guo, E Udeigwe, D Ma… - Free Radical Biology …, 2020 - Elsevier
Retinal pigment epithelial (RPE) cell dysfunction and death play vital roles in age-related macular degeneration (AMD) pathogenesis. Previously we showed that oxidative cleavage of …
Number of citations: 6 www.sciencedirect.com
H Wang, M Linetsky, J Guo, AO Yu… - Chemical research in …, 2016 - ACS Publications
4-Hydroxy-7-oxo-5-heptenic acid (HOHA)-lactone is a biologically active oxidative truncation product released (t 1/2 = 30 min at 37 C) by nonenzymatic transesterification/deacylation …
Number of citations: 10 pubs.acs.org
M Linetsky, KS Bondelid, S Losovskiy… - Chemical research in …, 2018 - ACS Publications
We previously discovered that oxidative cleavage of docosahexaenoate (DHA), which is especially abundant in the retinal photoreceptor rod outer segments and retinal pigmented …
Number of citations: 11 pubs.acs.org
H Tomioka, K Oshima, H Nozaki - Tetrahedron Letters, 1982 - Elsevier
Organoaluminium reagents induced isomerization of 5-hydroxy-3,3,6-trimethyl-5-heptenoic acid δ-lactone to 2,2,5,5-tetramethyl-1,3-cyclohexanedione - ScienceDirect …
Number of citations: 19 www.sciencedirect.com
N Tomko, M Kluever, C Wu, J Zhu, Y Wang… - Free Radical Biology …, 2020 - Elsevier
Previously, we discovered that free radical-induced oxidative fragmentation of the docosahexaenoate ester of 2-lysophosphatidylcholine produces 4-hydroxy-7-oxo-5-heptenoic acid (…
Number of citations: 4 www.sciencedirect.com
M Naka, DE Mais, TA Morinelli, N Hamanaka… - … of Pharmacology and …, 1992 - ASPET
… oxabicyclo-[2.2.1]heptan-2y l]-5'heptenoic acid) and U46619 [15S-hydroxy-11 alpha,9 alpha… [2.2.1]hept- 2-yl]-5-heptenoic acid), a TXA2/PGH2 receptor antagonist. Radioligand binding …
Number of citations: 16 jpet.aspetjournals.org
T Nagasaki, F Watanabe, Y Katsuyama… - Journal of Labelled …, 1992 - Wiley Online Library
… 5-heptenoic acid (l6) To a stirred solution of methyl ester 15 (96 mCi, 627 mg, 1.60 mmol) in methanol (7.0 ml) was added 1 N sodium hydroxide (3.2 ml). After stirring for 21 hr at room …

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